2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine
Overview
Description
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield the desired 1,3,4-thiadiazole derivatives . Another method involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or thioethers .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . Additionally, its potential anticancer activity may be related to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine include:
- 1,3,4-thiadiazole derivatives with different substituents on the thiadiazole ring .
- Imidazole-containing compounds, which also exhibit a wide range of biological activities .
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. For example, the presence of the propan-2-yl group on the thiadiazole ring may enhance its lipophilicity and membrane permeability, contributing to its biological activity .
Properties
IUPAC Name |
2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-10-9-6(11-7)3-4-8/h5H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVFAPPTMRCUQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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